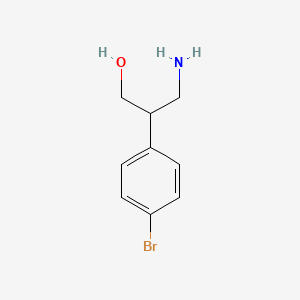

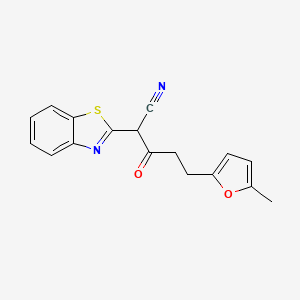

2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azetidinone derivatives is a key area of research. Paper discusses the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones and their biochemical evaluation as tubulin-targeting antitumor agents. The synthesis involves structure-activity relationship studies leading to potent antiproliferative compounds. Paper describes the indium-mediated synthesis of 4-acetoxy-2-azetidinones and their application in Diels-Alder reactions to produce various 2-azetidinone derivatives. Paper details the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into various trifluoromethyl-containing compounds, showcasing the versatility of azetidinones as building blocks. Paper reports the formation of 2-azetidinones from selective ester cleavage in certain 4-[2'-(O-diarylacyl)hydroxyphenyl]-2-azetidinones, demonstrating a method for generating new derivatives.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. Paper utilizes X-ray crystallography to study the torsional angle between phenyl rings in the azetidinone derivatives, which is important for antiproliferative activity. Paper explores the preparation of CC'N-pincer ligands from 2-azetidinones and their complexation with osmium, providing insights into the structural and spectroscopic properties of these complexes. Paper synthesizes isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones and investigates their structure using X-ray diffraction, comparing solid-state and solution structures.

Chemical Reactions Analysis

Azetidinone derivatives participate in various chemical reactions that are useful for synthetic applications. Paper demonstrates the use of 4-acetoxy-2-azetidinones in Diels-Alder reactions, a key method for constructing complex molecular architectures. Paper describes the cyclization of benzofurans with phenyl hydrazine to produce substituted pyrazoles and the subsequent treatment with chloroacetyl chloride to yield azetidinones. Paper details the synthesis of azetidinone derivatives containing an aryl sulfonyloxy group through condensation and cyclocondensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and substituents. Paper discusses the interaction of azetidinone derivatives with the colchicine-binding site on β-tubulin, which is related to their antiproliferative properties. Paper provides analytical and spectral data for the characterization of new 2-azetidinones, including their antimicrobial activity. These properties are essential for the development of azetidinone derivatives as pharmaceutical agents.

Scientific Research Applications

Synthesis of Key Intermediates for Medicinal Compounds

2-Phenoxy-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone and its derivatives play a crucial role in the synthesis of key intermediates for various medicinal compounds. A novel synthetic route utilizing this chemical structure has been developed for the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a critical intermediate in the production of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. This method offers a convenient and economical approach to accessing this intermediate, highlighting its importance in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).

Advancements in Organic Synthesis

Research into the chemistry of azetidinones, including compounds like this compound, has led to advancements in organic synthesis techniques. For instance, α-Oxohydrazones have been utilized as imine components in the synthesis of 4-functionalized azetidinones through the Staudinger reaction. This process is notable for its high yield and diastereoselectivity, producing azetidinones that are promising intermediates for further chemical transformations (Bianchi et al., 2003).

Development of Novel Enzyme Resolution Processes

In the quest for more efficient synthesis of pharmacologically active compounds, this compound derivatives have been explored in novel enzyme resolution processes. An example is the asymmetric synthesis of L-694,458, a potent inhibitor of human leukocyte elastase, which is crucial for treating inflammatory diseases. The synthesis involves chiral intermediates derived from this compound, showcasing the compound's role in the development of new medicinal therapies (Cvetovich et al., 1996).

properties

IUPAC Name |

2-phenoxy-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c14-13(15,16)9-20-11-6-17(7-11)12(18)8-19-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERAWAZRVPWOJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2517022.png)

![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)